molecular formula C22H20N6 B12208726 2-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

2-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B12208726
M. Wt: 368.4 g/mol
InChI Key: UMXGEDKCRLSIGO-UHFFFAOYSA-N
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Description

2-(4-tert-Butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrazole, triazole, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates under acidic conditions . Another approach utilizes microwave-mediated, catalyst-free synthesis involving enaminonitriles and benzohydrazides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, potentially involving continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: N-bromosuccinimide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with N-bromosuccinimide can yield brominated derivatives, while nucleophilic substitution can introduce various functional groups at the nitrogen atoms.

Scientific Research Applications

2-(4-tert-Butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-tert-Butylphenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its fused ring system, which provides a rigid and planar structure. This rigidity enhances its binding affinity to target proteins, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C22H20N6

Molecular Weight

368.4 g/mol

IUPAC Name

4-(4-tert-butylphenyl)-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H20N6/c1-22(2,3)16-11-9-15(10-12-16)19-25-21-18-13-24-28(17-7-5-4-6-8-17)20(18)23-14-27(21)26-19/h4-14H,1-3H3

InChI Key

UMXGEDKCRLSIGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5

Origin of Product

United States

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